molecular formula C19H19N3O3 B3140069 Ethyl 5-cyano-6-morpholino-2-phenylnicotinate CAS No. 477866-24-3

Ethyl 5-cyano-6-morpholino-2-phenylnicotinate

Cat. No.: B3140069
CAS No.: 477866-24-3
M. Wt: 337.4 g/mol
InChI Key: QAZAUHUQNOQNDX-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-morpholino-2-phenylnicotinate is a nicotinic acid derivative characterized by a pyridine core substituted with a cyano group at the 5-position, a morpholino (tetrahydro-1,4-oxazin-4-yl) moiety at the 6-position, and a phenyl group at the 2-position. The ethyl ester group at the carboxylate position enhances its lipophilicity, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a scaffold for bioactive molecules. The morpholino substituent, a six-membered ring containing one nitrogen and one oxygen atom, introduces steric bulk and hydrogen-bonding capacity, which may influence solubility, metabolic stability, and target binding compared to smaller substituents like dimethylamino groups.

Properties

IUPAC Name

ethyl 5-cyano-6-morpholin-4-yl-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-25-19(23)16-12-15(13-20)18(22-8-10-24-11-9-22)21-17(16)14-6-4-3-5-7-14/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZAUHUQNOQNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177223
Record name Ethyl 5-cyano-6-(4-morpholinyl)-2-phenyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477866-24-3
Record name Ethyl 5-cyano-6-(4-morpholinyl)-2-phenyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477866-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyano-6-(4-morpholinyl)-2-phenyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 5-cyano-6-morpholino-2-phenylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Ethyl 5-cyano-6-morpholino-2-phenylnicotinate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 5-cyano-6-morpholino-2-phenylnicotinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-morpholino-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The morpholino group can enhance the compound’s solubility and bioavailability, while the phenyl group can contribute to its binding affinity with target proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The closest structural analog to Ethyl 5-cyano-6-morpholino-2-phenylnicotinate is Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate (CAS 477866-09-4), which differs only in the 6-position substituent (dimethylamino vs. morpholino) . Below is a detailed comparison of their molecular and physicochemical properties:

Table 1: Comparative Properties of this compound and Its Dimethylamino Analog

Property This compound (Predicted) Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate
Molecular Formula C₁₉H₁₉N₃O₃ C₁₇H₁₇N₃O₂
Molar Mass (g/mol) 337.37 295.34
Density (g/cm³) ~1.28 (Predicted) 1.21±0.1 (Predicted)
Boiling Point (°C) ~500–520 (Predicted) 489.2±45.0 (Predicted)
pKa ~3.5–4.5 (Predicted) 0.84±0.20 (Predicted)
Hydrogen-Bonding Capacity High (due to morpholino O/N) Moderate (dimethylamino N)
LogP (Lipophilicity) ~2.1 (Predicted) ~2.8 (Estimated)

Key Observations:

This contrasts with the dimethylamino group, which is smaller, less polar, and lacks oxygen .

Physicochemical Properties: Density and Boiling Point: The morpholino analog’s higher molecular weight and polar oxygen atom likely increase density and boiling point compared to the dimethylamino variant. Acidity (pKa): The morpholino substituent’s nitrogen (pKa ~5.5 for free morpholine) suggests the compound’s acidity is higher than the dimethylamino analog (pKa ~0.84), which aligns with the predicted ~3.5–4.5 range.

Biological Implications: The morpholino group’s hydrogen-bonding capacity may enhance target binding specificity in enzyme inhibition (e.g., kinase targets), whereas the dimethylamino analog’s smaller size might favor passive diffusion across biological membranes.

Biological Activity

Ethyl 5-cyano-6-morpholino-2-phenylnicotinate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ). This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure that contributes to its biological activity. The compound can be represented as follows:

  • Chemical Formula : C23_{23}H22_{22}N2_2O3_3
  • Molecular Weight : 374.44 g/mol

Inhibition of PI3K-γ

The primary mechanism through which this compound exerts its biological effects is through the inhibition of PI3K-γ. This enzyme plays a crucial role in various cellular processes, including:

  • Cell Growth and Proliferation : PI3K-γ is involved in signaling pathways that regulate cell division and growth.
  • Inflammatory Responses : It mediates the recruitment and activation of immune cells during inflammatory responses, making it a target for treating autoimmune diseases.

Studies have shown that the inhibition of PI3K-γ can lead to reduced inflammation and improved outcomes in models of diseases such as rheumatoid arthritis and asthma .

Case Studies

  • Autoimmune Diseases : In animal models, the administration of this compound demonstrated significant anti-inflammatory effects. For instance, in collagen-induced arthritis models, treatment resulted in decreased joint inflammation and damage, suggesting potential use in rheumatoid arthritis therapy .
  • Cancer Research : The compound has also been investigated for its role in cancer therapy. By inhibiting PI3K-γ, it may reduce tumor growth and metastasis. Preclinical studies indicated that it could sensitize tumor cells to chemotherapy agents by disrupting their survival signaling pathways .
  • Neurological Disorders : Research indicates potential benefits in neurodegenerative diseases. In models of Alzheimer’s disease, the compound's inhibition of PI3K-γ was associated with reduced neuroinflammation and improved cognitive function .

Data Tables

Biological Activity Effect Observed Disease Model
Inhibition of PI3K-γReduced inflammationRheumatoid arthritis
Tumor growth inhibitionSensitization to chemotherapyCancer (various types)
Neuroinflammation reductionImproved cognitive functionAlzheimer’s disease

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-cyano-6-morpholino-2-phenylnicotinate
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Ethyl 5-cyano-6-morpholino-2-phenylnicotinate

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